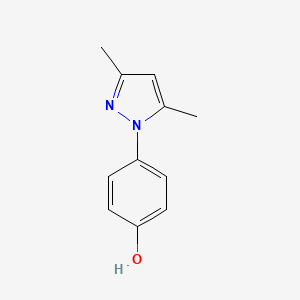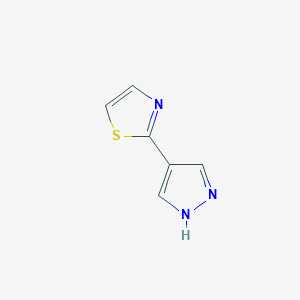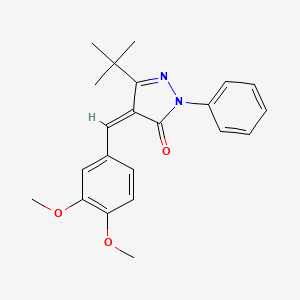
4-((3,4-Dimethoxyphenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a pyrazolinone derivative. Pyrazolinones are a class of organic compounds with a five-membered ring structure containing three carbon atoms, one nitrogen atom, and one oxygen atom. They have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolinone ring, a phenyl ring, and a 3,4-dimethoxyphenyl group. The presence of these functional groups could influence the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the specific conditions and reagents used. The phenyl and 3,4-dimethoxyphenyl groups might undergo electrophilic aromatic substitution reactions, and the pyrazolinone ring might participate in various ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence its solubility, melting point, boiling point, and other properties .Scientific Research Applications
Chemical Synthesis and Characterization
- 4-((3,4-Dimethoxyphenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one has been utilized in chemical synthesis, particularly in the preparation of new Schiff base ligands. These ligands were characterized using various techniques including UV-vis, FT-IR, NMR spectroscopy, and X-ray crystallography, providing insights into their structural properties (Hayvalı, Unver, & Svoboda, 2010).
Tautomerism Studies
- The compound has been a subject of study in tautomerism research. Investigations into the tautomerism of related NH-pyrazoles, which include structures analogous to 4-((3,4-Dimethoxyphenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one, have been conducted using X-ray crystallography and NMR spectroscopy (Cornago et al., 2009).
Photophysical Properties
- Studies on the photophysical properties of pyrazoline derivatives, closely related to 4-((3,4-Dimethoxyphenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one, have been conducted. These investigations revealed the impact of solvent structure and polarity on the photophysical properties of these compounds (Şenol et al., 2020).
Supramolecular Chemistry
- The compound and its derivatives have been explored in supramolecular chemistry, focusing on hydrogen-bonded molecular structures and dimers. Such studies contribute to the understanding of molecular interactions and assembly in the solid state (Castillo et al., 2009).
Antioxidant, Antitumor, and Antimicrobial Activities
- Research has been conducted on the antioxidant, antitumor, and antimicrobial activities of pyrazoline derivatives, including structures similar to 4-((3,4-Dimethoxyphenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one. These studies are significant for understanding the potential therapeutic applications of these compounds (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Antidepressant Activities
- Some derivatives of the compound have been synthesized and evaluated for their antidepressant activities, providing insights into the potential use of these compounds in pharmacology (Palaska, Aytemir, Uzbay, & Erol, 2001).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(4Z)-5-tert-butyl-4-[(3,4-dimethoxyphenyl)methylidene]-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-22(2,3)20-17(13-15-11-12-18(26-4)19(14-15)27-5)21(25)24(23-20)16-9-7-6-8-10-16/h6-14H,1-5H3/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTXPNNVNIEXOD-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,4-Dimethoxyphenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

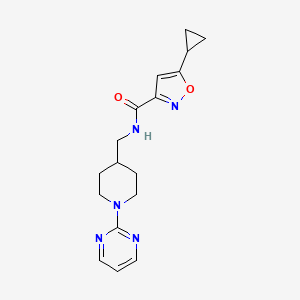
![N-cyclohexyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2494287.png)
![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2494289.png)
![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2494291.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2494292.png)
![1-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2494294.png)
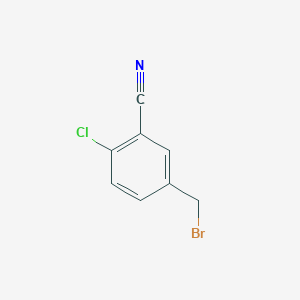

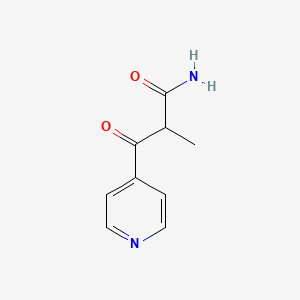
![N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide](/img/structure/B2494298.png)
